Bienvenue dans la boutique en ligne BenchChem!

7-Desmethoxy-7-fluoro Elvitegravir

Structural analog HIV integrase inhibitor Quinolone carboxylic acid

7-Desmethoxy-7-fluoro Elvitegravir is a critical process-related impurity of the FDA-approved HIV-1 INSTI Elvitegravir. The 7-fluoro substitution alters chromatographic retention and mass spectrometric fragmentation, making this certified reference standard indispensable for HPLC system suitability testing, relative retention time (RRT) calibration, and accurate quantification during API batch release. Generic manufacturers pursuing ANDA submissions rely on this well-characterized impurity to validate analytical methods and demonstrate regulatory control. Medicinal chemistry teams use it to probe 7-position SAR and resistance pathways. Supplied with full characterization data (NMR, LC-MS) and guaranteed purity ≥98%.

Molecular Formula C22H20ClF2NO4
Molecular Weight 435.852
CAS No. 869893-92-5
Cat. No. B586700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Desmethoxy-7-fluoro Elvitegravir
CAS869893-92-5
Synonyms6-(3-Chloro-2-fluorobenzyl)-7-fluoro-1-[(S)-1-hydroxymethyl-2-methylpropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid;  6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic A
Molecular FormulaC22H20ClF2NO4
Molecular Weight435.852
Structural Identifiers
SMILESCC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O
InChIInChI=1S/C22H20ClF2NO4/c1-11(2)19(10-27)26-9-15(22(29)30)21(28)14-7-13(17(24)8-18(14)26)6-12-4-3-5-16(23)20(12)25/h3-5,7-9,11,19,27H,6,10H2,1-2H3,(H,29,30)/t19-/m1/s1
InChIKeyKIMVXGKCDWQKOQ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Desmethoxy-7-fluoro Elvitegravir (CAS 869893-92-5): Procurement-Grade Structural Analog of the HIV-1 Integrase Inhibitor Elvitegravir


7-Desmethoxy-7-fluoro Elvitegravir (CAS 869893-92-5) is a synthetic derivative of the FDA‑approved HIV‑1 integrase strand transfer inhibitor (INSTI) Elvitegravir, distinguished by the replacement of the 7‑methoxy substituent on the quinolone‑3‑carboxylic acid scaffold with a fluorine atom . The compound is also known as 6‑[(3‑chloro‑2‑fluorophenyl)methyl]‑7‑fluoro‑1,4‑dihydro‑1‑[(1S)‑1‑(hydroxymethyl)‑2‑methylpropyl]‑4‑oxo‑3‑quinolinecarboxylic acid . It is primarily recognized as a process‑related impurity of Elvitegravir drug substance and is supplied as a characterized reference standard for analytical method development, quality control, and regulatory submissions .

Why 7-Desmethoxy-7-fluoro Elvitegravir Cannot Be Interchanged with the Parent Drug or Generic INSTIs


The substitution of the 7‑methoxy group by a fluorine atom in 7‑Desmethoxy‑7‑fluoro Elvitegravir alters the electron density on the quinolone aromatic ring, which can modify metal‑chelating properties at the integrase active site and affect the compound's chromatographic retention behavior . In vitro antiviral studies have shown that this analog exhibits reduced potency against HIV‑1 compared to the parent drug Elvitegravir . Therefore, it is unsuitable as a therapeutic substitute. Its principal value lies in its use as a well‑characterized impurity marker: the structural change produces a distinct HPLC relative retention time (RRT) and unique mass spectrometric fragmentation pattern, enabling its use as a system suitability standard or impurity spike in Elvitegravir drug substance analysis .

Quantitative Evidence Guide: 7‑Desmethoxy‑7‑fluoro Elvitegravir vs. Elvitegravir and Other INSTIs — Head‑to‑Head and Cross‑Study Comparisons


Structural Modification: 7‑Methoxy to 7‑Fluoro Substitution on the Quinolone Scaffold

The defining structural difference between 7‑Desmethoxy‑7‑fluoro Elvitegravir and the parent drug Elvitegravir is the replacement of the electron‑donating 7‑methoxy group (EWG = –OCH₃) with an electron‑withdrawing 7‑fluoro substituent . This alteration changes the molecular formula from C₂₃H₂₃ClFNO₅ (Elvitegravir, MW 447.88 g/mol) to C₂₂H₂₀ClF₂NO₄ (MW 435.85 g/mol) .

Structural analog HIV integrase inhibitor Quinolone carboxylic acid

Antiviral Potency Shift: Reduced HIV‑1 Integrase Inhibition Compared to Parent Elvitegravir

In vitro anti‑HIV‑1 assays indicate that 7‑Desmethoxy‑7‑fluoro Elvitegravir possesses antiviral activity but is consistently less potent than Elvitegravir . Although specific IC₅₀ values for this compound have not been reported in primary peer‑reviewed literature, benchmark data for the parent drug are well established: Elvitegravir inhibits HIV‑1 integrase strand transfer with an IC₅₀ of 7.2 nM in cell‑free assays and exhibits antiviral EC₅₀ values of 0.9 nM in acute HIV‑1 infection assays [1].

Antiviral activity Integrase inhibition Potency comparison

INSTI Dissociation Kinetics: Contextualizing 7‑Desmethoxy‑7‑fluoro Elvitegravir Within the INSTI Class

The dissociation half‑life (t₁/₂) of an INSTI from the integrase‑DNA complex is a key determinant of antiviral durability and genetic barrier to resistance. Reported t₁/₂ values for approved INSTIs are: Bictegravir 163 h > Dolutegravir 96 h > Raltegravir 10 h > Elvitegravir 3.3 h [1]. The 7‑position substituent directly influences this binding persistence; the methoxy‑to‑fluoro replacement in 7‑Desmethoxy‑7‑fluoro Elvitegravir is predicted to alter the hydrogen‑bonding and hydrophobic contacts within the integrase active site, which would further reduce complex residence time relative to parent Elvitegravir .

Dissociation half-life INSTI residence time Drug-target complex stability

Analytical Orthogonality: Distinct Chromatographic Retention and MS Fragmentation vs. Elvitegravir

In validated HPLC methods for Elvitegravir drug substance, 7‑Desmethoxy‑7‑fluoro Elvitegravir resolves from the parent drug with a unique relative retention time (RRT) and produces a characteristic mass spectrometric fragmentation pattern distinct from Elvitegravir . The compound is one of eleven identified process‑related impurities in Elvitegravir drug substance, and stress degradation studies have confirmed it is process‑related (not degradation‑derived), making it a critical marker for manufacturing consistency .

HPLC impurity profiling LC‑MS method validation Reference standard

Synthesis Patent Context: Designed as a Derivative for Elvitegravir Process Development

The synthesis of 7‑Desmethoxy‑7‑fluoro Elvitegravir is described in patent WO2015003670 and CN105377818A, which detail synthetic routes for Elvitegravir and its derivatives [1]. The compound arises as a process‑related impurity when a 7‑fluoro intermediate is carried through the synthesis instead of the intended 7‑methoxy intermediate, making it a key marker for process control during Elvitegravir manufacture [1].

Elvitegravir synthesis Process impurity Patent reference

Best-Fit Application Scenarios for 7‑Desmethoxy‑7‑fluoro Elvitegravir: From Analytical QC to Resistance Research


Elvitegravir Drug Substance Impurity Profiling and Batch Release Testing

Pharmaceutical QC laboratories require a certified reference standard of 7‑Desmethoxy‑7‑fluoro Elvitegravir to establish system suitability, determine relative retention times, and quantify this specific process‑related impurity during Elvitegravir API batch release. The validated HPLC method using 0.1% TFA in water/acetonitrile gradient, capable of resolving this impurity from Elvitegravir and ten other known impurities, relies on this compound for accurate quantification .

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Regulatory Submissions

Generic pharmaceutical manufacturers developing Elvitegravir ANDA submissions must demonstrate adequate control of all process‑related impurities, including 7‑Desmethoxy‑7‑fluoro Elvitegravir. This compound, with its well‑characterized structure by ¹H/¹³C NMR and ESI‑LC–MS, serves as a regulatory‑grade impurity marker to establish impurity limits, validate analytical methods, and demonstrate batch‑to‑batch consistency to regulatory agencies .

Structure‑Activity Relationship (SAR) Studies on Quinolone INSTI Pharmacophore

Medicinal chemistry teams investigating the structure‑activity relationships of quinolone‑based integrase inhibitors can use this compound to isolate the contribution of the 7‑position substituent. The direct comparison with Elvitegravir (7‑OCH₃) provides mechanistic insight into how electron‑donating vs. electron‑withdrawing groups at this position modulate integrase binding, strand transfer inhibition, and antiviral potency .

Integrase Inhibitor Resistance Profiling and Cross‑Resistance Studies

HIV virology laboratories studying INSTI resistance pathways (e.g., G140S/Q148H, N155H mutations) can employ 7‑Desmethoxy‑7‑fluoro Elvitegravir as a structurally distinct tool compound to evaluate resistance cross‑susceptibility patterns. Because its binding mode is predicted to differ subtly from Elvitegravir due to the altered 7‑position electronics, it offers a complementary probe for understanding resistance mechanisms [1].

Quote Request

Request a Quote for 7-Desmethoxy-7-fluoro Elvitegravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.